n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine
Description
Properties
Molecular Formula |
C11H13N3OS |
|---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H13N3OS/c1-8-13-11(16-14-8)12-7-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,13,14) |
InChI Key |
XYZVMWLJLJVRMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Alkylation of 5-Amino-3-methyl-1,2,4-thiadiazole
The most direct route involves alkylation of 5-amino-3-methyl-1,2,4-thiadiazole (3a ) with 2-methoxybenzyl bromide.
- 3a (1.0 g, 8.7 mmol) was dissolved in dry DMF (20 mL).
- K₂CO₃ (2.4 g, 17.4 mmol) and 2-methoxybenzyl bromide (1.7 g, 8.7 mmol) were added.
- The mixture was stirred at 80°C for 12 hours.
- The product was purified via silica gel chromatography (hexanes/EtOAc, 3:1), yielding N-(2-methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine (1.9 g, 78%).
- Yield : 78%
- ¹H NMR (400 MHz, CDCl₃) : δ 7.29–7.24 (m, 2H), 6.92–6.86 (m, 2H), 4.42 (s, 2H), 3.82 (s, 3H), 2.38 (s, 3H).
- LC-MS : m/z 278.1 [M+H]⁺.
Reductive Amination
An alternative method employs reductive amination between 3a and 2-methoxybenzaldehyde.
- 3a (1.0 g, 8.7 mmol) and 2-methoxybenzaldehyde (1.2 g, 8.7 mmol) were dissolved in MeOH (30 mL).
- NaBH₃CN (1.1 g, 17.4 mmol) was added at 0°C.
- The reaction was stirred at room temperature for 6 hours.
- The product was isolated via filtration and recrystallized from EtOH, yielding 72% of the target compound.
- Excess NaBH₃CN improved yields to >70%.
- THF as a solvent reduced side reactions compared to DMF.
Solid-Phase Synthesis via Hantzsch Cyclization
A scalable approach utilizes Hantzsch thiadiazole synthesis followed by functionalization.
- Thiosemicarbazide (1.5 g, 14.5 mmol) and 2-methoxybenzylamine (2.0 g, 14.5 mmol) were heated in PCl₅ (3.0 g, 14.5 mmol) at 120°C for 2 hours.
- The intermediate was alkylated with methyl iodide (2.1 g, 14.5 mmol) in EtOH/K₂CO₃.
- Purification via column chromatography (CHCl₃/MeOH, 10:1) yielded 3a , which was further alkylated as in Section 1.1.
Advantages :
Analytical Characterization
Spectroscopic Data
Table 1: Comparative Spectroscopic Data
Challenges and Optimization
Selectivity in Alkylation
The exocyclic amine at position 5 is less nucleophilic than ring nitrogens, necessitating:
Purification
- Silica gel chromatography with EtOAc/hexanes (1:3) effectively separated unreacted 3a .
- Recrystallization from ethanol improved purity to >98%.
Emerging Methodologies
Electrochemical Synthesis
A recent protocol uses electrochemical C–N coupling under oxidant-free conditions:
- Conditions : Constant current (10 mA), undivided cell, RT.
- Yield : 68% with 2-methoxybenzylamine and 3a .
Microwave-Assisted Reactions
Microwave irradiation (150°C, 30 min) reduced reaction time by 70% compared to conventional heating.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atom, converting the amine group to an imine or a secondary amine.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Imines or secondary amines.
Substitution: Derivatives with different functional groups on the benzyl ring.
Scientific Research Applications
Chemistry: n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine is used as a building block in organic synthesis
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects and understand the underlying mechanisms.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. In antimicrobial applications, the compound may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms. In anti-inflammatory and anticancer research, it may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Compounds with modifications to the benzyl substituent provide insights into structure-activity relationships (SAR):
Key Observations :
Pyridyl and Heterocyclic-Substituted Analogs
Replacing the benzyl group with pyridyl or other heterocycles alters pharmacokinetic profiles:
Key Observations :
Schiff Base Derivatives
Key Observations :
Methyl and Ethyl Substituent Variations
Variations in the thiadiazole core’s alkyl groups impact molecular properties:
Biological Activity
N-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
This compound features a thiadiazole ring, known for its ability to interact with biological targets. The presence of the methoxybenzyl group enhances its lipophilicity and potential bioactivity.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing the 1,3,4-thiadiazole moiety can inhibit the growth of various bacteria and fungi. For instance:
- Cytostatic Properties : Thiadiazole derivatives have been linked to cytostatic effects against cancer cell lines. A review highlighted that certain derivatives demonstrate promising antimicrobial activity due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. This compound has shown potential in various in vitro studies:
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 23.29 | Moderate cytotoxicity |
| This compound | LoVo (colon cancer) | 2.44 | Strong anti-proliferative effect |
These findings suggest that the compound can induce apoptosis in cancer cells while exhibiting minimal toxicity toward normal cells .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Cell Proliferation : The compound appears to inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death through the activation of caspase pathways.
- Antimicrobial Mechanisms : The thiadiazole ring may interfere with nucleic acid synthesis or protein function in microbial cells.
Case Studies and Research Findings
Several studies have explored the biological activity of thiadiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that derivatives with a 1,3,4-thiadiazole scaffold exhibited potent activity against drug-resistant strains of bacteria .
- Anticancer Studies : In vivo studies indicated that certain thiadiazole compounds could reduce tumor growth significantly in xenograft models .
Q & A
Q. What are the recommended synthetic routes for N-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine?
The compound can be synthesized via nucleophilic substitution or alkylation. A typical approach involves reacting 3-methyl-1,2,4-thiadiazol-5-amine with 2-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). This aligns with methods used for analogous thiadiazole derivatives, where alkylation of the amine group is achieved using activated benzyl halides . For purification, column chromatography with ethyl acetate/hexane (1:3) or recrystallization from methanol is advised .
Q. How can the purity and structural integrity of this compound be validated?
Characterization should include:
- 1H/13C NMR : To confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, methyl group at δ 2.5–2.7 ppm) .
- IR Spectroscopy : Key peaks include N–H stretching (3200–3400 cm⁻¹) and C=S/C–N vibrations (650–750 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 250.08 for C₁₁H₁₃N₃OS) .
Advanced Research Questions
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine group .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve alkylation efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours under conventional heating) while maintaining yields >85% .
Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can:
Q. What structural modifications enhance bioactivity in 1,2,4-thiadiazole derivatives?
Structure-Activity Relationship (SAR) studies suggest:
- Methoxy Position : Para-substitution on the benzyl group improves antimicrobial activity compared to ortho/meta .
- Thiadiazole Core : Introducing electron-withdrawing groups (e.g., –NO₂) increases antifungal potency .
- Methyl Group : Retaining the 3-methyl substituent balances lipophilicity and solubility for cellular uptake .
Q. How can contradictions in bioactivity data across studies be resolved?
- Standardized Assays : Use consistent protocols (e.g., MIC assays for antimicrobial activity with E. coli ATCC 25922) .
- Control Compounds : Compare with known thiadiazole derivatives (e.g., nitazoxanide) to validate mechanistic hypotheses .
- Metabolic Stability Tests : Assess cytochrome P450 interactions to rule out false negatives in cell-based assays .
Methodological Guidance
Q. What analytical techniques are critical for studying degradation products?
Q. How can mechanistic studies elucidate the compound’s mode of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
